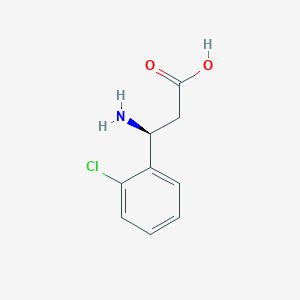

(s)-3-Amino-3-(2-chlorophenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-amino-3-(2-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXFYRJVRISCCP-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CC(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353299 | |

| Record name | (3S)-3-Amino-3-(2-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763922-37-8 | |

| Record name | (3S)-3-Amino-3-(2-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

(s)-3-Amino-3-(2-chlorophenyl)propanoic acid is a non-proteinogenic β-amino acid derivative recognized for its significant potential as a chiral building block in pharmaceutical research and development. Its unique structure, featuring a chlorine-substituted phenyl group at the β-position, makes it a valuable intermediate in the synthesis of complex bioactive molecules and peptide-based drugs. This compound is of particular interest in the field of neuropharmacology, where its structural similarity to endogenous amino acid neurotransmitters suggests its utility in the development of novel therapeutics targeting neurological disorders.[1][2] The chiral nature of the molecule is critical, as different enantiomers can exhibit distinct biological activities, making the enantiomerically pure (S)-form an essential asset for targeted drug discovery.[1]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry and drug design.

Table 1: Compound Identification and Nomenclature

| Identifier | Value | Source |

| IUPAC Name | (3S)-3-amino-3-(2-chlorophenyl)propanoic acid | PubChem |

| CAS Number | 763922-37-8 | Chem-Impex[1] |

| Molecular Formula | C₉H₁₀ClNO₂ | PubChem[3] |

| Synonyms | L-β-Phe(2-Cl)-OH, (S)-2-Chloro-β-phenylalanine, (S)-3-(2-CHLOROPHENYL)-BETA-ALANINE | Chem-Impex[1] |

Table 2: Physicochemical Properties

| Property | Value | Notes | Source |

| Molecular Weight | 199.63 g/mol | - | PubChem[3] |

| Appearance | White Powder | - | Chem-Impex[1] |

| Melting Point | Not available | Data for the (R)-enantiomer is 223 °C (dec.) | Chem-Impex |

| Boiling Point | 336.5 ± 32.0 °C at 760 mmHg | Predicted | ECHEMI |

| Density | 1.3 ± 0.1 g/cm³ | Predicted | ECHEMI |

| Optical Rotation | [α]D²⁵ = +26 ± 2º (c=1 in 0.5 N NaOH) | Specific rotation confirms the (S)-enantiomer | Chem-Impex[1] |

| Purity | ≥ 99% (HPLC) | - | Chem-Impex[1] |

| Storage Conditions | Store at 0 - 8 °C | Recommended for maintaining stability | Chem-Impex[1] |

Table 3: Spectral Data

| Technique | Data Highlights | Source |

| Mass Spectrometry | MS2, Precursor m/z: 198.0327 ([M-H]⁻), Major Fragments: 154.1, 137.0 | PubChem[3] |

| Infrared (IR) Spectroscopy | Data available from KBr-Pellet technique | PubChem[3] |

Experimental Protocols and Methodologies

General Synthesis of Racemic 3-Amino-3-(aryl)propanoic Acid

A common method for synthesizing β-amino acids is the Rodionov reaction, which involves a three-component condensation of an aldehyde, malonic acid, and ammonia (or an ammonia source like ammonium acetate).

Methodology:

-

Reaction Setup: A suspension of 2-chlorobenzaldehyde, malonic acid, and ammonium acetate is prepared in a suitable solvent, typically ethanol.

-

Condensation: The mixture is heated under reflux for several hours (e.g., 6-8 hours). During this process, a Knoevenagel condensation occurs, followed by a Michael addition of ammonia and subsequent decarboxylation.

-

Isolation: The reaction mixture is cooled, and the precipitated crude product is isolated by filtration.

-

Purification: The crude solid is washed with a cold solvent (e.g., ethanol) and dried under reduced pressure to yield the racemic 3-amino-3-(2-chlorophenyl)propanoic acid.

Strategies for Chiral Resolution

Obtaining the enantiomerically pure (S)-form requires a resolution step. Two primary strategies for this are enzymatic resolution and chiral high-performance liquid chromatography (HPLC).

1. Enzymatic Resolution Protocol (General Strategy): Enzymatic resolution leverages the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated and unacylated forms.

-

Esterification: The racemic β-amino acid is first converted to its corresponding ester (e.g., ethyl ester) to serve as a substrate for the enzyme.

-

Enantioselective Acylation: The racemic ester is dissolved in an appropriate organic solvent. An acyl donor (e.g., butyl butanoate) and a lipase (e.g., Candida antarctica lipase A) are added.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature, and the conversion is monitored over time using techniques like HPLC. The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the desired (S)-enantiomer unreacted.

-

Separation: Once a suitable conversion (ideally close to 50%) is reached, the enzyme is filtered off. The mixture containing the unreacted (S)-ester and the acylated (R)-amide can be separated using standard chromatographic techniques or acid-base extraction.

-

Hydrolysis: The isolated (S)-ester is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

2. Chiral HPLC Separation (Analytical and Preparative): Chiral HPLC is a powerful technique for both analyzing enantiomeric purity and for preparative-scale separation.

-

Column Selection: A chiral stationary phase (CSP) is selected. Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) or macrocyclic glycopeptide-based columns are common choices for separating amino acid derivatives.

-

Mobile Phase Optimization: A mobile phase is developed, often consisting of a mixture of a non-polar solvent (like hexane) and an alcohol (like 2-propanol or ethanol) for normal-phase chromatography. Additives such as trifluoroacetic acid (for acidic analytes) or diethylamine (for basic analytes) may be used to improve peak shape and resolution.

-

Injection and Elution: The racemic mixture is dissolved in the mobile phase and injected into the HPLC system. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation.

-

Fraction Collection: For preparative separations, the fractions corresponding to each enantiomer peak are collected separately.

-

Solvent Removal: The solvent is removed from the collected fractions (e.g., by rotary evaporation) to yield the isolated, enantiomerically pure compound.

Visualized Workflows and Potential Signaling Pathways

Generalized Synthetic and Resolution Workflow

The following diagram illustrates the logical workflow for producing the enantiomerically pure (S)-enantiomer from commercially available starting materials.

Caption: Generalized workflow for synthesis and chiral resolution.

Potential Mechanism of Action: Modulation of GABAergic Synapse

Given its structural similarity to amino acids and the known activity of its 4-chloro analog as a weak GABA-B receptor antagonist, a plausible hypothesis is that this compound may interact with neurotransmitter systems.[4][5] The following diagram illustrates a potential modulatory role at an inhibitory GABAergic synapse. Note: This pathway is hypothetical and serves as a framework for further investigation.

Caption: Hypothetical modulation of a GABAergic synapse.

This technical guide provides a comprehensive overview of the known chemical properties and synthetic strategies for this compound. While its precise biological target remains an area for active research, its structural characteristics strongly suggest potential applications in modulating neurotransmitter pathways, making it a compound of high interest for the development of next-generation therapeutics.

References

A Technical Guide to (S)-3-Amino-3-(2-chlorophenyl)propanoic Acid

CAS Number: 763922-37-8

An In-depth Report for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-3-Amino-3-(2-chlorophenyl)propanoic acid, a chiral non-proteinogenic β-amino acid of significant interest in the fields of medicinal chemistry and neuropharmacology. This document consolidates critical data on its physicochemical properties, established and potential applications, detailed experimental protocols, and insights into its biological significance.

Core Compound Data

This compound is a derivative of β-alanine containing a 2-chlorophenyl substituent at the β-position. This substitution imparts specific steric and electronic properties that are crucial for its biological activity and make it a valuable chiral building block in organic synthesis.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 763922-37-8 | N/A |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| IUPAC Name | (3S)-3-amino-3-(2-chlorophenyl)propanoic acid | [2] |

| Appearance | White to off-white solid/powder | N/A |

| Purity | Typically ≥97% - ≥99% (by HPLC) | N/A |

| Optical Rotation | [α]²⁵_D_ = +26 ± 2° (c=1 in 0.5 N NaOH) | N/A |

| Storage Conditions | 0-8 °C, protect from light | [3] |

Applications in Research and Drug Development

The unique structure of this compound makes it a versatile intermediate in the synthesis of complex organic molecules and pharmacologically active compounds.

-

Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals, with a particular focus on therapeutics targeting neurological disorders. Its chiral nature is essential for creating stereospecific drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.[3]

-

Neurotransmitter Research: Due to its structural similarity to endogenous amino acid neurotransmitters like GABA and glutamate, this β-amino acid and its derivatives are valuable tools for studying neurotransmitter pathways. They can be used to probe receptor binding sites, modulate synaptic transmission, and help elucidate the mechanisms underlying brain function and disease.[3]

-

Peptide Synthesis: Incorporation of non-natural β-amino acids like this one into peptides can create peptidomimetics with enhanced metabolic stability and novel conformational properties. These modified peptides are more resistant to enzymatic degradation, a significant advantage in drug design.[3]

-

Biochemical Assays: The compound can be utilized in various biochemical assays to assess the activity of specific enzymes and receptors, aiding in the high-throughput screening and discovery of new drug candidates.[3]

Experimental Protocols

General Protocol for Asymmetric Synthesis of this compound

This protocol is a generalized representation based on common methodologies for the enantioselective synthesis of β-amino acids and may require optimization.

Principle: The core of this asymmetric synthesis is the stereoselective addition of a carbon nucleophile (e.g., a silyl ketene acetal) to a chiral N-sulfinyl imine derived from 2-chlorobenzaldehyde. The chiral auxiliary (the N-sulfinyl group) directs the nucleophilic attack to one face of the imine, establishing the desired (S)-stereochemistry at the β-carbon. Subsequent removal of the auxiliary and hydrolysis of the ester yields the target amino acid.

Step 1: Synthesis of the Chiral N-Sulfinyl Imine

-

To a solution of 2-chlorobenzaldehyde (1.0 eq) in an anhydrous, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add (R)-tert-butanesulfinamide (1.05 eq).

-

Add a dehydrating agent, such as anhydrous copper(II) sulfate (CuSO₄) or titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dehydrating agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude chiral N-sulfinyl imine, which can often be used in the next step without further purification.

Step 2: Asymmetric Mannich-type Reaction

-

In a separate flask, prepare the silyl ketene acetal by reacting methyl acetate (or another suitable ester) with a strong base like lithium diisopropylamide (LDA) followed by quenching with a silylating agent (e.g., trimethylsilyl chloride, TMSCl). Alternatively, a pre-formed silyl ketene acetal can be used.

-

Dissolve the crude N-sulfinyl imine from Step 1 in an anhydrous solvent (e.g., DCM or THF) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the silyl ketene acetal (1.5-2.0 eq) to the cooled imine solution.

-

Stir the reaction at -78 °C for several hours, monitoring by TLC.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature and perform a standard aqueous workup (e.g., extraction with an organic solvent like ethyl acetate, washing with brine, drying over anhydrous sodium sulfate).

-

Purify the product by column chromatography on silica gel to isolate the protected β-amino ester.

Step 3: Deprotection and Hydrolysis

-

Dissolve the purified product from Step 2 in a suitable solvent such as methanol or dioxane.

-

Add an aqueous solution of a strong acid, such as hydrochloric acid (HCl) (e.g., 3-4 M), to cleave the N-sulfinyl group.

-

Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitor by TLC).

-

Following the cleavage of the sulfinyl group, the ester can be hydrolyzed. This can sometimes be achieved in the same acidic step with heating, or by subsequent addition of a base (e.g., lithium hydroxide, LiOH) followed by acidification to yield the final carboxylic acid.

-

Isolate the final product, this compound, which may precipitate upon neutralization of the solution. The product can be collected by filtration and purified by recrystallization.

Chiral HPLC Analysis

To determine the enantiomeric excess (e.e.) of the final product, a chiral High-Performance Liquid Chromatography (HPLC) method is essential.

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as one derived from cellulose or amylose phenylcarbamates, is often effective. Alternatively, macrocyclic glycopeptide-based columns (e.g., teicoplanin-based) are excellent for underivatized amino acids.

-

Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane and a polar alcohol like isopropanol or ethanol.[4] For macrocyclic glycopeptide columns, a reverse-phase, LC-MS compatible mobile phase (e.g., water:methanol:formic acid) can be used.

-

Detection: UV detection is standard. If derivatization with a fluorogenic agent is performed, fluorescence detection can provide higher sensitivity.[4]

-

Method Validation: The method should be validated according to ICH guidelines to ensure its accuracy and reliability.[4]

Biological Activity and Signaling Pathways

β-amino acids, including β-aryl derivatives, can interact with the central nervous system (CNS) in various ways, often by mimicking or interfering with the action of natural amino acid neurotransmitters.

Potential Mechanism of Action

The primary inhibitory neurotransmitter in the CNS is gamma-aminobutyric acid (GABA), while glutamate is the primary excitatory neurotransmitter.[5][6] The structural similarity of this compound to these key signaling molecules suggests that its biological effects, and those of its derivatives, are likely mediated through the modulation of GABAergic or glutamatergic systems.

Potential mechanisms include:

-

Receptor Binding: Acting as an agonist or antagonist at GABA receptors (e.g., GABA-A, GABA-B) or glutamate receptors (e.g., NMDA, AMPA).

-

Transporter Inhibition: Inhibiting the reuptake of GABA or glutamate from the synaptic cleft, thereby prolonging their signaling effects.

-

Enzyme Modulation: Affecting the activity of enzymes involved in the synthesis or degradation of amino acid neurotransmitters, such as glutamic acid decarboxylase (GAD), which synthesizes GABA from glutamate.[5]

The diagram below illustrates a conceptual model of how an exogenous β-amino acid derivative might modulate synaptic transmission.

Caption: Conceptual diagram of potential interactions of a β-amino acid derivative at a synapse.

Safety and Handling

Based on aggregated GHS data for the racemic mixture, 3-Amino-3-(2-chlorophenyl)propanoic acid should be handled with care.

-

Hazard Statements: May be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.[1]

Conclusion

This compound is a chiral building block with significant potential in medicinal chemistry and neuropharmacology. Its value lies in its utility as a precursor for stereochemically defined drug candidates, particularly those aimed at modulating neurotransmitter systems in the CNS. The synthetic methodologies, while requiring careful control of stereochemistry, are well-established in principle, allowing for the production of this and related compounds for further investigation. Future research will likely focus on incorporating this moiety into novel molecular scaffolds to develop next-generation therapeutics for a range of neurological and psychiatric disorders.

References

- 1. 3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 239929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (r)-3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 737973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 5. Amino Acid Neurotransmitters (Section 1, Chapter 13) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 6. youtube.com [youtube.com]

In-Depth Technical Guide to the Structure Elucidation of (s)-3-Amino-3-(2-chlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid, a chiral building block of significant interest in pharmaceutical research and development. The unique structural features of this non-proteinogenic β-amino acid, particularly the presence of a stereocenter and a 2-chlorophenyl moiety, make it a valuable component in the synthesis of novel therapeutics, especially in the field of neuropharmacology. This document outlines the key analytical techniques and experimental protocols employed to confirm its chemical structure, stereochemistry, and purity.

Molecular Structure and Properties

This compound is a derivative of β-alanine with a 2-chlorophenyl group attached to the β-carbon. The "(S)" designation indicates the stereochemical configuration at this chiral center.

Molecular Diagram:

An In-Depth Technical Guide to (S)-3-Amino-3-(2-chlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(2-chlorophenyl)propanoic acid is a chiral non-proteinogenic β-amino acid with significant applications in pharmaceutical research and development. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) positions it as a valuable building block for the synthesis of neurologically active compounds. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and chiral resolution, and an exploration of its role as a key intermediate in drug discovery, with a focus on its interaction with neurotransmitter pathways.

Physicochemical Properties

This compound is a white solid at room temperature. Its molecular and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| CAS Number | 763922-37-8 | [2] |

| Appearance | White Powder | [2] |

| Optical Rotation [α]D²⁵ | +26 ± 2º (c=1 in 0.5 N NaOH) | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Storage Conditions | 0 - 8 °C | [2] |

Synthesis and Chiral Resolution

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the racemic mixture followed by chiral resolution to isolate the desired (S)-enantiomer.

Experimental Protocol: Synthesis of Racemic 3-Amino-3-(2-chlorophenyl)propanoic Acid

A common and efficient method for the synthesis of racemic β-amino acids is the one-pot reaction of an aldehyde with malonic acid and ammonium acetate.[3][4][5]

Reaction:

2-chlorobenzaldehyde + Malonic acid + Ammonium acetate → (±)-3-Amino-3-(2-chlorophenyl)propanoic acid

Materials:

-

2-chlorobenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol (or other suitable solvent)

Procedure:

-

A suspension of 2-chlorobenzaldehyde, malonic acid, and ammonium acetate in ethanol is prepared in a round-bottom flask.[5]

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours.[5]

-

As the reaction proceeds, a white precipitate of the racemic β-amino acid will form.[5]

-

After the reaction is complete, the mixture is cooled to room temperature, and the precipitate is collected by filtration.[5]

-

The crude product is washed with cold ethanol to remove any unreacted starting materials and byproducts.[5]

-

The resulting white solid, racemic 3-Amino-3-(2-chlorophenyl)propanoic acid, is dried under reduced pressure.[5]

Experimental Protocol: Chiral Resolution

The separation of the racemic mixture to yield the pure (S)-enantiomer can be achieved using chiral High-Performance Liquid Chromatography (HPLC).

Methodology: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.

Instrumentation and Conditions:

-

Column: A teicoplanin-based chiral stationary phase, such as an Astec CHIROBIOTIC® T column, is particularly effective for the separation of underivatized amino acids.

-

Mobile Phase: A simple, LC-MS compatible mobile phase can be developed. The retention and selectivity are influenced by the type and concentration of the organic modifier (e.g., methanol, acetonitrile) and any additives.

-

Detection: UV detection at a suitable wavelength.

General Procedure:

-

Prepare a solution of the racemic 3-Amino-3-(2-chlorophenyl)propanoic acid in the mobile phase.

-

Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.

-

Inject the sample onto the chiral HPLC column.

-

Collect the fraction corresponding to the (S)-enantiomer, which can be identified by comparing its retention time to a known standard or by its optical rotation.

-

The solvent is then removed from the collected fraction to yield the purified (S)-enantiomer.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[2] Its structural features make it a valuable building block in medicinal chemistry.

Role as a GABA Analogue

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[6] Molecules that can modulate the GABAergic system are of significant interest for treating conditions such as anxiety, epilepsy, and spasticity. This compound is a GABA analogue, and its derivatives have been investigated for their activity at GABA receptors.[6] For instance, the structurally related compound baclofen (β-(4-chlorophenyl)-GABA) is a potent GABA-B receptor agonist used as a muscle relaxant.[7][8] The para-chloro analogue of the title compound has been shown to be a weak antagonist at the GABA-B receptor.[9]

Signaling Pathways and Experimental Workflows

Synthesis and Resolution Workflow

The overall process for obtaining enantiomerically pure this compound can be visualized as a straightforward workflow.

References

- 1. 3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 239929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. GABA analogue - Wikipedia [en.wikipedia.org]

- 7. Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. connectsci.au [connectsci.au]

An In-depth Technical Guide to (s)-3-Amino-3-(2-chlorophenyl)propanoic Acid: Synonyms, Synthesis, and Biological Relevance

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid, a chiral amino acid derivative of interest in pharmaceutical research and development. The document covers its chemical identity, synthesis, and potential pharmacological applications, with a focus on its role as a building block for neurologically active compounds.

Chemical Identity and Synonyms

This compound is a non-proteinogenic β-amino acid. Its structure, featuring a chlorophenyl group at the β-position, makes it a valuable intermediate in medicinal chemistry.[1] The chiral nature of the compound allows for stereospecific interactions with biological targets.[1]

Below is a summary of its identifiers and synonyms compiled from various chemical databases.

| Identifier Type | Value |

| IUPAC Name | (3S)-3-Amino-3-(2-chlorophenyl)propanoic acid |

| CAS Number | 763922-37-8[1] |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol [2] |

| PubChem CID | 239929[1] |

| MDL Number | MFCD04113675[1] |

A comprehensive list of synonyms is provided in the table below for easy reference.

| Synonym | Source/Type |

| L-β-Fe(2-Cl)-OH | Common Abbreviation[1] |

| (S)-2-Chloro-β-phenylalanine | Alternative Name[1] |

| (S)-3-(2-CHLOROPHENYL)-BETA-ALANINE | Chemical Name |

| H-b-Phe(2-Cl)-OH | Chemical Name |

| L-beta-(2-chlorophenyl)alanine | Chemical Name |

| Benzenepropanoic acid, β-amino-2-chloro-, (βS)- | Indexed Name |

Note: This compound is primarily a research chemical and a synthetic intermediate; therefore, it is not marketed under any trade names.

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of rac-3-Amino-3-(4-chlorophenyl)propanoic acid [3]

This protocol describes a one-pot synthesis that can be conceptually applied to the 2-chloro isomer.

-

Reaction: A suspension of p-chlorobenzaldehyde (40.0 mmol), malonic acid (40.2 mmol), and ammonium acetate (53.4 mmol) in 70 mL of ethanol is heated under reflux for 8 hours.

-

Work-up: The resulting white precipitate is filtered off and washed with cold ethanol.

-

Purification: The crude product is dried under reduced pressure to yield the racemic amino acid.

For the enantiomerically pure (s)-isomer, an asymmetric synthesis or a chiral resolution step would be necessary. Asymmetric hydrogenation of a suitable enamine precursor or enzymatic resolution are common industrial methods for obtaining single enantiomers.

Below is a logical workflow for the synthesis and subsequent chiral separation.

References

The Advent of a Key Chiral Building Block: A Technical Guide to (S)-3-Amino-3-(2-chlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(2-chlorophenyl)propanoic acid, a chiral non-proteinogenic β-amino acid, has emerged as a significant building block in medicinal chemistry and drug discovery. Its unique structural features, including the presence of a stereocenter and a halogenated phenyl ring, make it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of the discovery, history, synthesis, and pharmacological significance of this compound and its derivatives, with a focus on its applications in the development of novel therapeutics, particularly for neurological disorders.

Historical Context and Discovery

The development of synthetic methodologies for β-amino acids has been a subject of considerable interest for over a century, driven by their presence in natural products and their unique conformational properties which lend themselves to the creation of peptidomimetics with enhanced stability against enzymatic degradation.[1][2] Early methods for the synthesis of β-amino acids were often challenging, requiring multi-step procedures.

While the precise moment of the first synthesis of this compound is not prominently documented in readily available literature, its development can be situated within the broader history of the asymmetric synthesis of 3-amino-3-arylpropanoic acids. Significant advancements in the late 20th and early 21st centuries, particularly in catalytic enantioselective reactions, have made chiral β-amino acids like the title compound more accessible for research and development.[1] The interest in this specific compound and its analogues has been largely propelled by the search for novel therapeutic agents targeting the central nervous system.

A notable advancement in the synthesis of related compounds was reported in a 2021 study by Zagaja et al., which detailed the synthesis of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives as potential anticonvulsant and analgesic agents.[3][4][5][[“]] This research provides a modern, well-documented synthesis of a closely related racemic precursor and offers significant insights into the pharmacological potential of this structural class.

Experimental Protocols

The following sections detail the synthesis of a key racemic intermediate, (R,S)-3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid, as described by Zagaja et al. (2021), which serves as a foundational method for accessing compounds of this type.[3]

Synthesis of (R,S)-3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid

Reaction Scheme:

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [ruj.uj.edu.pl]

- 5. [PDF] Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides | Semantic Scholar [semanticscholar.org]

- 6. consensus.app [consensus.app]

An In-depth Technical Guide to the Biological Activity of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(s)-3-Amino-3-(2-chlorophenyl)propanoic acid is a synthetic amino acid derivative with significant potential in neuropharmacology. As a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), this compound is a subject of interest for its potential modulatory effects on the central nervous system. This technical guide provides a comprehensive overview of the putative biological activity of this compound, drawing upon data from structurally related compounds. It outlines detailed experimental protocols for the determination of its pharmacological profile, including receptor binding and functional assays. Furthermore, this document presents visual representations of the presumed signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

This compound is a chiral non-proteinogenic β-amino acid. Its structural similarity to GABA and other neurologically active compounds has positioned it as a valuable building block in medicinal chemistry for the development of novel therapeutics targeting neurological disorders[1]. The presence of a chlorophenyl group can significantly influence its pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and its affinity for biological targets. While specific biological activity data for this enantiomer is not extensively published, its positional isomer, 3-amino-3-(4-chlorophenyl)propanoic acid, has been identified as a weak antagonist of the GABA-B receptor. This suggests that this compound may also interact with the GABAergic system.

Putative Biological Target and Mechanism of Action

Based on the pharmacology of structurally similar molecules, the primary biological target for this compound is likely the GABA-B receptor. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission. As a potential antagonist, this compound would bind to the GABA-B receptor without activating it, thereby blocking the effects of the endogenous agonist, GABA.

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist leads to the dissociation of the G-protein into its Gα and Gβγ subunits. The Gβγ subunit can then modulate the activity of downstream effectors, primarily inhibiting adenylyl cyclase and modulating ion channel activity. As an antagonist, this compound would prevent these downstream effects.

Quantitative Data Presentation

To facilitate the systematic evaluation of the biological activity of this compound, the following tables are provided as templates for organizing experimental data.

Table 1: GABA-B Receptor Binding Affinity

| Radioligand | Test Compound | Ki (nM) | n |

| [³H]-CGP54626 | This compound | Data to be determined | |

| [³H]-Baclofen | This compound | Data to be determined |

Table 2: Functional Antagonism at the GABA-B Receptor

| Assay Type | Agonist | Test Compound | pA₂ | Schild Slope |

| [³⁵S]GTPγS Binding | GABA | This compound | Data to be determined | Data to be determined |

| cAMP Accumulation | Forskolin + GABA | This compound | Data to be determined | Data to be determined |

Table 3: Activity at GABA Transporters (GATs)

| Transporter Subtype | Test Compound | IC₅₀ (µM) | % Inhibition at 100 µM |

| GAT-1 | This compound | Data to be determined | Data to be determined |

| GAT-2 | This compound | Data to be determined | Data to be determined |

| GAT-3 | This compound | Data to be determined | Data to be determined |

| BGT-1 | This compound | Data to be determined | Data to be determined |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of this compound.

GABA-B Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compound for the GABA-B receptor using a competitive binding assay with a radiolabeled antagonist.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing human GABA-B1b and GABA-B2 subunits.

-

[³H]-CGP54626 (specific activity ~50 Ci/mmol).

-

This compound.

-

Unlabeled GABA for non-specific binding determination.

-

Binding buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Thaw the cell membranes on ice.

-

Dilute the membranes in binding buffer to a final protein concentration of 50-100 µ g/well .

-

In a 96-well plate, add 50 µL of binding buffer for total binding, 50 µL of 1 mM GABA for non-specific binding, and 50 µL of varying concentrations of this compound.

-

Add 50 µL of [³H]-CGP54626 to all wells to a final concentration of 1-2 nM.

-

Add 100 µL of the diluted membrane preparation to each well.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Harvest the contents of each well onto glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of cold wash buffer.

-

Dry the filters and place them in scintillation vials with 4-5 mL of scintillation cocktail.

-

Count the radioactivity in a liquid scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ value, and then calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the activation of G-proteins coupled to the GABA-B receptor and can be used to determine if the test compound acts as an agonist or an antagonist.

Materials:

-

Cell membranes from cells expressing GABA-B receptors.

-

[³⁵S]GTPγS (specific activity >1000 Ci/mmol).

-

GABA.

-

This compound.

-

GDP.

-

Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).

Procedure:

-

Pre-incubate the cell membranes with SPA beads for 30 minutes on ice.

-

In a 96-well plate, add assay buffer, varying concentrations of the test compound, and a fixed concentration of GABA (e.g., EC₅₀ concentration). For agonist mode, GABA is omitted.

-

Add 10 µM GDP to each well.

-

Add the membrane/bead mixture to each well.

-

Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.

-

Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

Centrifuge the plate to allow the beads to settle.

-

Measure the radioactivity using a microplate scintillation counter.

-

For antagonist activity, determine the ability of the test compound to inhibit GABA-stimulated [³⁵S]GTPγS binding and calculate the pA₂ value.

GABA Transporter Uptake Assay

This protocol is to assess the inhibitory activity of the test compound on the four major GABA transporter subtypes.

Materials:

-

HEK293 cells transiently or stably expressing human GAT-1, GAT-2, GAT-3, or BGT-1.

-

[³H]-GABA (specific activity ~30-60 Ci/mmol).

-

This compound.

-

Known GAT inhibitors for positive controls (e.g., Tiagabine for GAT-1).

-

Uptake buffer: Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.

Procedure:

-

Plate the cells in a 96-well plate and grow to confluence.

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with varying concentrations of the test compound or control inhibitors for 10-20 minutes at room temperature.

-

Add [³H]-GABA to a final concentration of 10-50 nM and incubate for a short period (e.g., 1-10 minutes) at room temperature.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

-

Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

-

Determine the IC₅₀ values for the inhibition of GABA uptake for each transporter subtype.

Conclusion

This compound represents a promising scaffold for the development of novel neuropharmacological agents. While direct evidence of its biological activity is currently limited, its structural relationship to known GABA-B receptor antagonists provides a strong rationale for its investigation within the GABAergic system. The experimental protocols and data presentation frameworks provided in this guide are intended to facilitate a thorough and systematic characterization of this compound's pharmacological profile. Further research into its activity at GABA-B receptors, as well as other potential targets such as GABA transporters, will be crucial in elucidating its therapeutic potential.

References

An In-depth Technical Guide on the Core Mechanism of Action of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-3-Amino-3-(2-chlorophenyl)propanoic acid is a chiral amino acid derivative with a structure analogous to the neurotransmitter γ-aminobutyric acid (GABA). Its chemical scaffold, particularly its similarity to baclofen (β-(4-chlorophenyl)-GABA), a well-established GABA-B receptor agonist, positions it as a compound of significant interest in neuropharmacology. This technical guide delineates the core mechanism of action of this compound, drawing upon evidence from structurally related compounds to elucidate its function as a modulator of the GABA-B receptor. This document provides a comprehensive overview of its pharmacological activity, the downstream signaling pathways it influences, and detailed experimental protocols for its characterization.

Core Mechanism of Action: GABA-B Receptor Antagonism

The primary mechanism of action of this compound is hypothesized to be the competitive antagonism of the GABA-B receptor. While direct quantitative data for the (s)-2-chloro isomer is not extensively available in public literature, compelling evidence from its structural analog, 3-amino-3-(4-chlorophenyl)propanoic acid, demonstrates weak but specific antagonistic activity at the GABA-B receptor.[1][2] This antagonism arises from its ability to bind to the orthosteric site on the GABA-B1 subunit of the heterodimeric GABA-B receptor without inducing the conformational change necessary for receptor activation.[3][4][5] By occupying this site, it prevents the endogenous ligand, GABA, from binding and initiating the downstream signaling cascade.[6]

The GABA-B Receptor and Its Signaling Cascade

The GABA-B receptor is a metabotropic G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission.[4][5][6][7][8] It functions as an obligate heterodimer of GABA-B1 and GABA-B2 subunits.[4][5][7][8] The GABA-B1 subunit is responsible for binding ligands like GABA, while the GABA-B2 subunit is crucial for G-protein coupling and signaling.[3][4][5]

Upon agonist binding, the GABA-B receptor activates inhibitory Gαi/o proteins, leading to:

-

Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[6][7]

-

Modulation of ion channels:

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the postsynaptic neuron.[7]

-

Inhibition of voltage-gated calcium channels (VGCCs) on presynaptic terminals, which in turn reduces the release of neurotransmitters.[7][9]

-

By acting as an antagonist, this compound blocks these agonist-induced effects, thereby disinhibiting the neuron and potentially leading to an increase in neuronal excitability and neurotransmitter release.

Quantitative Pharmacological Data

As previously mentioned, specific quantitative data for this compound is scarce. However, the data for its 4-chloro isomer provides a valuable reference point for its expected potency.

| Compound | Receptor | Assay | Potency (pA2) | Reference |

| 3-Amino-3-(4-chlorophenyl)propanoic acid | GABA-B | Guinea Pig Ileum | 3.5 | [1] |

| 2-Amino-2-(4-chlorophenyl)ethylphosphonic acid | GABA-B | Guinea Pig Ileum | 3.8 | [1] |

| 2-Amino-2-(4-chlorophenyl)ethanesulfonic acid | GABA-B | Guinea Pig Ileum | 4.0 | [1] |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency.

Experimental Protocols

The characterization of compounds acting on the GABA-B receptor typically involves a combination of binding and functional assays.

Radioligand Binding Assay for GABA-B Receptor

This assay determines the affinity of a test compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor.

Materials:

-

Radioligand: [³H]-GABA or a specific GABA-B antagonist like [³H]-CGP54626.

-

Membrane Preparation: Synaptosomal membranes prepared from rat brain tissue (e.g., cortex or cerebellum).

-

Assay Buffer: Tris-HCl buffer containing physiological concentrations of ions.

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of a known GABA-B receptor ligand (e.g., unlabeled GABA or baclofen).

-

Instrumentation: Scintillation counter, filtration apparatus.

Protocol:

-

Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and perform differential centrifugation to isolate the synaptosomal membrane fraction. Resuspend the final pellet in the assay buffer.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the non-radioactive ligand.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

References

- 1. researchgate.net [researchgate.net]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. Novel-Type GABAB PAMs: Structure–Activity Relationship in Light of the Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural biology of GABAB receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The GABAB Receptor—Structure, Ligand Binding and Drug Development | MDPI [mdpi.com]

- 6. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABA-B | Hello Bio [hellobio.com]

- 9. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Determining the Solubility Profile of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid

for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive guide to the experimental determination of the solubility profile for (s)-3-Amino-3-(2-chlorophenyl)propanoic acid. As of the writing of this guide, specific, publicly available quantitative solubility data for this compound is limited. The methodologies described herein represent standard industry practices for generating such a profile.

Introduction to this compound

This compound is an amino acid derivative that serves as a valuable building block in pharmaceutical research and development.[1][2] Its structure, featuring a chlorophenyl group, makes it a key intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological disorders.[1][2] Given its potential role in drug discovery, understanding its physicochemical properties, especially solubility, is critical for formulation development, bioavailability, and overall therapeutic efficacy.

Compound Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | [3][4] |

| Molecular Weight | 199.63 g/mol | [3][4] |

| IUPAC Name | (3S)-3-amino-3-(2-chlorophenyl)propanoic acid | Chem-Impex |

The Importance of Solubility in Drug Development

Solubility, the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure, is a critical determinant of a drug candidate's success. Poor solubility can lead to a number of challenges, including:

-

Limited Bioavailability: Low solubility in the gastrointestinal tract can limit a drug's absorption, reducing its oral bioavailability.[5]

-

Inaccurate In Vitro Assay Results: Poorly soluble compounds can precipitate in in vitro assays, leading to unreliable data.[5]

-

Formulation Difficulties: Developing a stable and effective dosage form for a poorly soluble compound can be challenging and costly.[5]

Therefore, a thorough understanding of a compound's solubility profile across different conditions (pH, temperature, solvent systems) is essential during the early stages of drug discovery and development.[6]

Experimental Protocols for Solubility Determination

The solubility of a compound can be determined using two primary approaches: kinetic and thermodynamic solubility assays.

Kinetic Solubility Assays

Kinetic solubility is a high-throughput method used in early drug discovery to quickly assess the solubility of a large number of compounds.[6][7][8] It measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer.[6][9] This method is prone to supersaturation and may not represent true equilibrium solubility.

Detailed Protocol: Nephelometric Kinetic Solubility Assay [8][10]

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 20 mM.[7]

-

Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a microtiter plate.[10]

-

Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final compound concentrations.[10]

-

Incubation: The plate is typically shaken for a short period, for instance, 2 hours at 25°C.[6]

-

Precipitation Detection: The formation of a precipitate is detected by measuring the scattering of light using a nephelometer.[8][10]

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.

Thermodynamic (Equilibrium) Solubility Assays

Thermodynamic solubility, also known as equilibrium solubility, measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[5] This is a more accurate and time-consuming method, often considered the "gold standard," and is crucial for lead optimization and formulation development.[11] The shake-flask method is a common technique for determining thermodynamic solubility.[6]

Detailed Protocol: Shake-Flask Thermodynamic Solubility Assay [6][12]

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract).[13]

-

Incubation: The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[6][9]

-

Phase Separation: After incubation, the undissolved solid is separated from the solution by centrifugation or filtration.[6][12]

-

Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][12]

-

Data Analysis: The thermodynamic solubility is reported as the measured concentration of the saturated solution (e.g., in µg/mL or µM).[12]

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the described solubility assays.

Caption: Workflow for the Nephelometric Kinetic Solubility Assay.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 239929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (r)-3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 737973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. evotec.com [evotec.com]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Spectroscopic Data for (s)-3-Amino-3-(2-chlorophenyl)propanoic acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (s)-3-Amino-3-(2-chlorophenyl)propanoic acid, a compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following sections present the available and predicted spectroscopic data for this compound. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.6 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~ 4.5 - 4.8 | Triplet/Doublet of Doublets | 1H | Methine proton (CH-NH₂) |

| ~ 2.8 - 3.1 | Doublet of Doublets | 2H | Methylene protons (CH₂-COOH) |

| Variable | Broad Singlet | 3H | Amino protons (-NH₃⁺) |

| Variable | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 - 178 | Carboxylic acid carbon (C=O) |

| ~ 138 - 142 | Aromatic carbon attached to CH (C-CH) |

| ~ 130 - 135 | Aromatic carbon attached to Cl (C-Cl) |

| ~ 127 - 130 | Aromatic carbons (CH) |

| ~ 50 - 55 | Methine carbon (CH-NH₂) |

| ~ 40 - 45 | Methylene carbon (CH₂-COOH) |

Infrared (IR) Spectroscopy

While a specific peak list for this compound is not widely published, the expected absorption bands for its functional groups can be predicted based on established IR spectroscopy principles. The PubChem database indicates that an FTIR spectrum has been acquired using a KBr-Pellet technique.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000 - 3300 | Broad | O-H stretch (Carboxylic acid) |

| 2800 - 3100 | Medium | N-H stretch (Amine) |

| 1700 - 1725 | Strong | C=O stretch (Carboxylic acid) |

| 1550 - 1650 | Medium | N-H bend (Amine) |

| 1450 - 1600 | Medium-Weak | C=C stretch (Aromatic) |

| 1000 - 1100 | Medium | C-N stretch |

| 750 - 780 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Experimental MS-MS data for 3-Amino-3-(2-chlorophenyl)propanoic acid is available from the PubChem database. The data was obtained using an ion trap (IT) mass spectrometer.[1]

Table 4: MS-MS Data for 3-Amino-3-(2-chlorophenyl)propanoic acid

| Precursor Ion | Precursor m/z | Top Peak (m/z) | 2nd Highest Peak (m/z) | 3rd Highest Peak (m/z) |

| [M+H]⁺ | 200.0473 | 182.9 | 140 | 141 |

| [M-H]⁻ | 198.0327 | 137 | 154.1 | 98 |

Experimental Protocols

The following sections detail the methodologies for the key spectroscopic experiments cited in this guide.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

5 mm NMR tube

-

NMR spectrometer (400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument should be tuned and locked to the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is typically used.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

The pulse angle is typically set to 30-45 degrees.

-

An acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds are commonly used.

-

A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum.

-

The spectral width should encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

-

A pulse angle of 30-45 degrees is standard.

-

An acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds are appropriate.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, phase correction, and baseline correction. The spectra are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-quality infrared spectrum of the solid-state sample to identify its functional groups.

Materials:

-

This compound sample (1-2 mg)

-

Infrared (IR) grade Potassium Bromide (KBr) (approx. 100-200 mg)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Gently grind 1-2 mg of the sample with 100-200 mg of dry IR-grade KBr in an agate mortar. The mixture should be ground to a fine, homogeneous powder.

-

Transfer the powder to the pellet press die.

-

-

Pellet Formation: Apply pressure to the die according to the manufacturer's instructions to form a transparent or translucent pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electrospray Ionization - ESI)

Objective: To determine the molecular weight and obtain fragmentation information for structural confirmation.

Materials:

-

This compound sample (~1 mg)

-

High-purity solvent (e.g., methanol, acetonitrile, water with 0.1% formic acid)

-

Mass spectrometer (e.g., ESI-TOF, ESI-Q-TOF, or Ion Trap)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent. The solvent should be compatible with the ESI source.

-

Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy. Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

-

For fragmentation analysis (MS-MS), select the precursor ion of interest ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate product ions.

-

-

Data Analysis: Determine the accurate mass of the molecular ions and their fragments. Compare the experimental mass with the calculated exact mass to confirm the elemental composition.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships between the molecular structure and its spectroscopic signatures.

Caption: Experimental workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Thermochemical Properties of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the thermochemical properties of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid. Due to the current lack of available experimental data for this specific compound in the reviewed literature, this document focuses on the requisite experimental protocols and theoretical approaches necessary for its full thermochemical characterization. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science, enabling them to systematically evaluate the thermodynamic stability and behavior of this and similar compounds.

Introduction

This compound is a chiral, non-proteinogenic β-amino acid. Its structure, featuring a chlorophenyl group, suggests potential applications in medicinal chemistry and as a building block for novel peptidomimetics and other bioactive molecules[1]. A thorough understanding of the thermochemical properties of this compound is crucial for its development and application. These properties, including enthalpy of formation, entropy, specific heat capacity, and Gibbs free energy of formation, govern the compound's stability, solubility, and reactivity, which are critical parameters in drug design, formulation, and manufacturing processes.

This guide outlines the standard experimental and computational methodologies for determining these vital thermochemical parameters.

Compound Identification and Properties

A summary of the known identifiers and computed physical properties for this compound is presented in Table 1. It is important to note that specific experimental thermochemical data are not currently available in the public domain.

Table 1: Compound Identification and Computed Properties

| Property | Value | Source |

| IUPAC Name | (3S)-3-amino-3-(2-chlorophenyl)propanoic acid | PubChem |

| Molecular Formula | C₉H₁₀ClNO₂ | PubChem[2] |

| Molecular Weight | 199.63 g/mol | PubChem[2] |

| CAS Number | 763922-37-8 | Chem-Impex[1] |

| Canonical SMILES | C1=CC=C(C(=C1)C(CC(=O)O)N)Cl | PubChem[2] |

| InChI Key | NXXFYRJVRISCCP-UHFFFAOYSA-N | PubChem[2] |

| Computed XLogP3 | 1.4 | PubChem |

| Computed Topological Polar Surface Area | 63.3 Ų | PubChem[2] |

| Computed Rotatable Bond Count | 3 | PubChem |

Theoretical Framework for Thermochemical Analysis

The primary thermochemical properties of interest are:

-

Standard Enthalpy of Formation (ΔHf°) : The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states[3][4]. It is a fundamental measure of a molecule's energetic stability.

-

Standard Molar Entropy (S°) : A measure of the randomness or disorder of a substance.

-

Specific Heat Capacity (Cp) : The amount of heat required to raise the temperature of a unit mass of a substance by one degree Celsius.

-

Gibbs Free Energy of Formation (ΔGf°) : A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. It is a key indicator of the spontaneity of a formation reaction.

These properties are interrelated through the fundamental thermodynamic equation:

ΔG° = ΔH° - TΔS°

Where:

-

ΔG° is the standard Gibbs free energy change

-

ΔH° is the standard enthalpy change

-

T is the absolute temperature

-

ΔS° is the standard entropy change

Experimental Determination of Thermochemical Properties

The following sections detail the experimental protocols for determining the key thermochemical properties of this compound.

Synthesis of this compound

A plausible synthetic route for the target compound is a one-pot reaction involving 2-chlorobenzaldehyde, malonic acid, and a source of ammonia, followed by chiral resolution.

Caption: Generalized workflow for the synthesis and purification of the target compound.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the heat flow associated with thermal transitions in a material as a function of temperature. It can be used to measure melting point, enthalpy of fusion, and specific heat capacity.

-

Sample Preparation : A small, accurately weighed sample (typically 2-10 mg) of high-purity, dry this compound powder is placed in an aluminum DSC pan. The pan is hermetically sealed. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup : The DSC instrument is calibrated for temperature and enthalpy using a standard material (e.g., indium). The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program : The sample is subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 10 °C/min) to a temperature above the expected melting point, an isothermal hold, and then a cooling ramp.

-

Data Analysis : The DSC thermogram (heat flow vs. temperature) is analyzed to determine:

-

Melting Point (Tm) : The temperature at the peak of the endothermic melting event.

-

Enthalpy of Fusion (ΔHfus) : The area under the melting peak.

-

Specific Heat Capacity (Cp) : Determined from the difference in heat flow between the sample and a baseline run.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine thermal stability and decomposition temperatures.

-

Sample Preparation : A small, accurately weighed sample (typically 5-20 mg) of the compound is placed in a TGA crucible (e.g., alumina).

-

Instrument Setup : The TGA instrument is tared with the empty crucible. The crucible with the sample is then placed on the microbalance. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate.

-

Temperature Program : The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

Data Analysis : The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset temperature of decomposition and the temperatures of maximum mass loss rates.

Caption: A logical workflow for the experimental determination of thermochemical properties.

Bomb Calorimetry

To determine the standard enthalpy of formation, the standard enthalpy of combustion (ΔHc°) is first measured using a bomb calorimeter.

-

Sample Preparation : A pellet of a known mass of the compound is placed in a sample holder within a high-pressure vessel (the "bomb"). A fuse wire is positioned in contact with the sample.

-

Assembly and Pressurization : A small, known amount of water is added to the bomb to saturate the internal atmosphere. The bomb is sealed and pressurized with pure oxygen.

-

Calorimetry : The bomb is placed in a container with a precisely known volume of water. The initial temperature of the water is recorded. The sample is ignited, and the temperature change of the water is carefully measured.

-

Calculation : The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid).

-

Enthalpy of Formation Calculation : The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, computational methods can provide valuable estimates of thermochemical properties.

Caption: Interrelation of inputs, methods, and outputs in computational thermochemistry.

Quantum Chemical Calculations

Methods like Density Functional Theory (DFT) and ab initio calculations can be employed to compute the electronic structure and vibrational frequencies of the molecule. From these, thermochemical properties such as enthalpy, entropy, and Gibbs free energy can be derived.

Group Contribution Methods

These are empirical methods that estimate thermochemical properties by summing the contributions of individual functional groups within the molecule. While generally less accurate than high-level quantum chemical calculations, they are computationally inexpensive and can provide rapid estimations.

Conclusion

While experimental thermochemical data for this compound is not yet publicly available, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. The outlined procedures for synthesis, DSC, TGA, and bomb calorimetry, supplemented by computational methods, offer a robust framework for a comprehensive thermochemical characterization. The resulting data will be invaluable for the rational design, formulation, and development of new pharmaceuticals and materials incorporating this promising β-amino acid.

References

An In-depth Technical Guide on the Potential Research Applications of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-3-Amino-3-(2-chlorophenyl)propanoic acid is a chiral, non-proteinogenic β-amino acid derivative. Its structure, featuring a phenyl ring with a chlorine atom at the ortho position, makes it a close analog of several neuroactive compounds, most notably phenibut (β-phenyl-γ-aminobutyric acid) and baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid).[1][2] These established compounds are known for their activity as γ-aminobutyric acid (GABA) receptor agonists and modulators of voltage-gated calcium channels, suggesting that this compound holds significant potential as a research tool and a building block for novel therapeutics targeting the central nervous system (CNS).[3][4]

This technical guide provides a comprehensive overview of the potential research applications of this compound, based on its structural similarity to known GABAergic modulators. It includes hypothesized mechanisms of action, detailed experimental protocols for its synthesis and biological evaluation, and a summary of relevant pharmacological data from closely related analogs to guide future research endeavors.

Physicochemical Properties and Synthesis

While specific experimental data for this compound is scarce in publicly available literature, its basic physicochemical properties can be predicted based on its structure.

Table 1: Physicochemical Properties of 3-Amino-3-(2-chlorophenyl)propanoic acid

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | PubChem |

| Molecular Weight | 199.63 g/mol | PubChem |

| IUPAC Name | (3S)-3-amino-3-(2-chlorophenyl)propanoic acid | PubChem |

| CAS Number | Not available for the (S)-enantiomer specifically; 68208-20-8 for the racemate. | PubChem |

| Predicted LogP | ~1.5 | ChemAxon |

| Predicted pKa (acidic) | ~4.0 | ChemAxon |

| Predicted pKa (basic) | ~9.5 | ChemAxon |

Enantioselective Synthesis

Experimental Protocol: Asymmetric Synthesis of this compound

Objective: To synthesize this compound with high enantiomeric excess.

Materials:

-

2-chlorobenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

(S)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (S)-BNP acid or a similar chiral Brønsted acid catalyst

-

Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

-

Toluene, Ethanol, Dichloromethane, Ethyl acetate, Hexanes

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Synthesis of (E)-3-(2-chlorophenyl)acrylic acid:

-

In a round-bottom flask, dissolve 2-chlorobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in pyridine.

-

Add a catalytic amount of piperidine.

-

Heat the mixture at reflux for 4-6 hours.

-